molecular formula C10H13NO3 B556596 3-Methoxy-D-Phenylalanine CAS No. 145306-65-6

3-Methoxy-D-Phenylalanine

Cat. No. B556596
M. Wt: 195.21 g/mol
InChI Key: XTXGLOBWOMUGQB-SECBINFHSA-N
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Description

3-Methoxy-D-phenylalanine is a compound with the CAS Number 145306-65-6 . It has a molecular weight of 195.22 and its IUPAC name is (2R)-2-amino-3-(3-methoxyphenyl)propanoic acid .


Synthesis Analysis

The synthesis of 3-Methoxy-D-Phenylalanine can be achieved through the use of phenylalanine ammonia lyases (PALs) for the amination of a variety of cinnamic acids . This method has been shown to be cost-efficient for producing a variety of phenylalanine analogues . The process involves the use of covalent immobilization onto commercially available supports, creating a heterogeneous catalyst with good recovered activity and excellent stability .


Molecular Structure Analysis

The molecular formula of 3-Methoxy-D-Phenylalanine is C10H13NO3 . Its InChI Code is 1S/C10H13NO3/c1-14-8-4-2-3-7(5-8)6-9(11)10(12)13/h2-5,9H,6,11H2,1H3,(H,12,13)/t9-/m1/s1 .

Scientific Research Applications

Summary of the Application

The biocatalytic synthesis of L- and D-phenylalanine analogues, including 3-Methoxy-D-Phenylalanine, has been developed using engineered phenylalanine ammonia lyases from Petroselinum crispum .

Methods of Application or Experimental Procedures

The catalytic performance of the engineered phenylalanine ammonia lyases was optimized within the ammonia elimination and ammonia addition reactions, focusing on the effect of substrate concentration, biocatalyst:substrate ratio, reaction buffer, and reaction time .

Results or Outcomes

The optimal conditions provided an efficient preparative scale biocatalytic procedure of valuable phenylalanines, such as (S)-m-methoxyphenylalanine (Y = 40%, ee > 99%), (S)-p-bromophenylalanine (Y = 82%, ee > 99%), (S)-m-(trifluoromethyl)phenylalanine (Y = 26%, ee > 99%), ®-p-methylphenylalanine, (Y = 49%, ee = 95%) and ®-m-(trifluoromethyl)phenylalanine (Y = 34%, ee = 93%) .

2. Synthesis and Characterization of Phenylalanine Amide Derivatives

Summary of the Application

A series of amide derivatives of 4-nitro-L-phenylalanine were synthesized with good yield from 4-nitro-L-phenylalanine and substituted anilines .

Methods of Application or Experimental Procedures

The amide derivatives were synthesized using propylphosphonic anhydride (T3P) as a coupling reagent and were characterized through IR, LC–MS, 1H, and 13C NMR spectral studies .

Results or Outcomes

The isolated products were screened for antimicrobial and antioxidant activities. Some of the compounds showed activity against Microsporum gypseum or Candida albicans, and a few of the compounds showed antibacterial activities . The resultant compounds were also screened for antioxidant activity, which showed good activity for DPPH scavenging and ABTS assay methods .

3. General Applications of Phenylalanine Derivatives

Summary of the Application

Phenylalanine derivatives, including 3-Methoxy-D-Phenylalanine, have a wide range of applications in the pharmaceutical industry . They are important chiral building blocks for pharmaceuticals, and their incorporation into small-molecule therapeutic agents, peptides, and proteins is commonly approached .

Methods of Application or Experimental Procedures

The production of these valuable synthons often involves biocatalytic procedures. Phenylalanine ammonia lyases (PALs) are among the most studied biocatalysts for the production of optically pure D- and L-phenylalanine analogues .

Results or Outcomes

The engineered phenylalanine ammonia lyases have provided a wide range of both L- and D-phenylalanine analogues . These analogues have been used in the synthesis of various pharmaceuticals .

4. General Applications of Phenylalanine Derivatives

Summary of the Application

Phenylalanine derivatives, including 3-Methoxy-D-Phenylalanine, have a wide range of applications in the pharmaceutical industry . They are important chiral building blocks for pharmaceuticals, and their incorporation into small-molecule therapeutic agents, peptides, and proteins is commonly approached .

Methods of Application or Experimental Procedures

The production of these valuable synthons often involves biocatalytic procedures. Phenylalanine ammonia lyases (PALs) are among the most studied biocatalysts for the production of optically pure D- and L-phenylalanine analogues .

Results or Outcomes

The engineered phenylalanine ammonia lyases have provided a wide range of both L- and D-phenylalanine analogues . These analogues have been used in the synthesis of various pharmaceuticals .

Future Directions

The future directions of 3-Methoxy-D-Phenylalanine research could involve its use in the synthesis of indole derivatives, as these are prevalent moieties present in selected alkaloids . Additionally, the use of enzyme catalysis with flow technologies, as demonstrated in the synthesis of 3-Methoxy-D-Phenylalanine, could be further explored for its advantages in reaction kinetics, productivity, catalyst reusability, and downstream processing .

properties

IUPAC Name

(2R)-2-amino-3-(3-methoxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c1-14-8-4-2-3-7(5-8)6-9(11)10(12)13/h2-5,9H,6,11H2,1H3,(H,12,13)/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTXGLOBWOMUGQB-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)C[C@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80439576
Record name 3-Methoxy-D-Phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80439576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methoxy-D-Phenylalanine

CAS RN

145306-65-6
Record name 3-Methoxy-D-Phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80439576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
CJW Walton - 2018 - ruor.uottawa.ca
Optically pure aromatic D-amino acids, such as D-phenylalanine (D-Phe) and its derivatives, are high-value building blocks for the pharmaceutical industry. These compounds can be …
Number of citations: 3 ruor.uottawa.ca
BH Curtin, F Manoni, J Park, LJ Sisto… - The Journal of …, 2018 - ACS Publications
… Fmoc-5-bromo-d-tryptophan and Fmoc-3-methoxy-d-phenylalanine were synthesized by kinetic enzymatic resolution of their racemates according to published procedures. (61)l-…
Number of citations: 7 pubs.acs.org

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